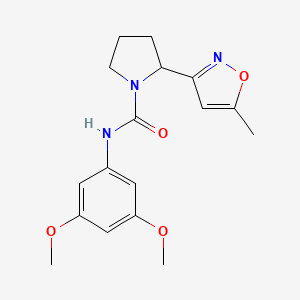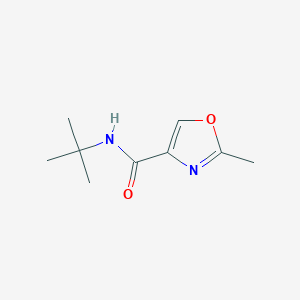
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide
説明
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide, commonly known as EMPA, is a small molecule drug that has been extensively studied for its potential applications in treating various diseases. EMPA is a member of the class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used to treat type 2 diabetes mellitus (T2DM).
作用機序
EMPA works by inhibiting the N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide protein, which is responsible for reabsorbing glucose in the kidneys. By inhibiting this protein, EMPA increases the excretion of glucose in the urine, leading to lower blood glucose levels. In addition to its effects on glucose levels, EMPA has also been shown to have beneficial effects on blood pressure, body weight, and lipid profiles.
Biochemical and Physiological Effects:
EMPA has been shown to have a number of biochemical and physiological effects, including reducing blood glucose levels, improving insulin sensitivity, reducing body weight, and improving lipid profiles. In addition, EMPA has been shown to have beneficial effects on blood pressure and cardiovascular function.
実験室実験の利点と制限
One of the advantages of using EMPA in lab experiments is that it is a well-characterized drug with a known mechanism of action. In addition, EMPA has been extensively studied in both animal and human studies, making it a reliable tool for studying the effects of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide inhibition. One limitation of using EMPA in lab experiments is that it is a small molecule drug, which may limit its ability to penetrate certain tissues or cell types.
将来の方向性
There are several future directions for research on EMPA, including:
1. Investigating the effects of EMPA on other metabolic pathways and disease states, such as non-alcoholic fatty liver disease and metabolic syndrome.
2. Developing new N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide inhibitors with improved selectivity and efficacy.
3. Studying the long-term effects of EMPA on cardiovascular outcomes in patients with T2DM.
4. Investigating the effects of EMPA on other organ systems, such as the brain and immune system.
5. Developing new drug delivery systems for EMPA, such as nanoparticles or liposomes, to improve its bioavailability and tissue distribution.
科学的研究の応用
EMPA has been extensively studied for its potential applications in treating T2DM. It works by inhibiting the N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide protein, which is responsible for reabsorbing glucose in the kidneys. By inhibiting this protein, EMPA increases the excretion of glucose in the urine, leading to lower blood glucose levels. In addition to its use in treating T2DM, EMPA has also been studied for its potential applications in treating heart failure and chronic kidney disease.
特性
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-4-15-8-10-17(11-9-15)21(25(3,23)24)14(2)18(22)20-13-16-7-5-6-12-19-16/h5-12,14H,4,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEBSIQVYHXUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-chlorophenyl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464108.png)
![4-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B4464111.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B4464122.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4464142.png)
![N,N-dimethyl-4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B4464149.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4464151.png)
![3-methyl-6-{4-[(4-phenoxyphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4464158.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B4464161.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4464168.png)
![1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B4464177.png)
![2-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl acetate](/img/structure/B4464193.png)

![N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4464203.png)